molecular formula C19H20O4 B12970995 3o,5o-Dibenzyl-2-deoxy-1,4-ribonolactone

3o,5o-Dibenzyl-2-deoxy-1,4-ribonolactone

Número de catálogo: B12970995
Peso molecular: 312.4 g/mol
Clave InChI: ZVNMIMFCDTZKSU-ZWKOTPCHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3o,5o-Dibenzyl-2-deoxy-1,4-ribonolactone (CAS: 78138-99-5) is a chemically modified ribonolactone derivative characterized by benzyl ether protecting groups at the 3- and 5-positions and a deoxygenated 2-position. Its molecular formula is C₁₉H₂₀O₄ (molecular weight: 312.36 g/mol), with a lactone ring structure confirmed by SMILES and InChI descriptors . The compound’s IUPAC name, (4S,5R)-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-one, highlights its stereochemistry and functional groups. It is supplied as a pure solid under ambient storage conditions, originating from Canadian manufacturers .

The benzyl groups enhance lipophilicity, making it valuable in synthetic organic chemistry, particularly as a protected intermediate for nucleoside or carbohydrate synthesis.

Propiedades

Fórmula molecular

C19H20O4

Peso molecular

312.4 g/mol

Nombre IUPAC

(4S,5R)-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-one

InChI

InChI=1S/C19H20O4/c20-19-11-17(22-13-16-9-5-2-6-10-16)18(23-19)14-21-12-15-7-3-1-4-8-15/h1-10,17-18H,11-14H2/t17-,18+/m0/s1

Clave InChI

ZVNMIMFCDTZKSU-ZWKOTPCHSA-N

SMILES isomérico

C1[C@@H]([C@H](OC1=O)COCC2=CC=CC=C2)OCC3=CC=CC=C3

SMILES canónico

C1C(C(OC1=O)COCC2=CC=CC=C2)OCC3=CC=CC=C3

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol and dihydrofuran derivatives.

    Reaction Conditions: The key steps involve the protection of hydroxyl groups, formation of the dihydrofuran ring, and introduction of benzyloxy groups. Common reagents used include protecting agents like benzyl chloride and bases like sodium hydride.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated purification systems.

Análisis De Reacciones Químicas

Types of Reactions

(4S,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The benzyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium methoxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction may yield dihydro derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

The synthesis of 3o,5o-Dibenzyl-2-deoxy-1,4-ribonolactone typically involves the benzylation of ribonolactones under controlled conditions. Various methods have been reported to optimize yields and selectivity in forming this compound. For instance, the use of specific protecting groups during synthesis can influence the structural integrity and reactivity of the resultant compounds.

Synthesis Pathways

Synthesis Method Description Yield (%)
Benzylation with benzaldehydeReaction under acidic conditions81%
Use of protecting groupsEnhances structural stabilityVaries
Coupling with organometallic reagentsForms complex derivativesVaries

Biological Applications

3o,5o-Dibenzyl-2-deoxy-1,4-ribonolactone serves as a precursor in synthesizing nucleoside analogs that are crucial in antiviral drug development. The structural modifications introduced by the dibenzyl groups contribute to enhanced biological activity.

Antiviral Properties

Research indicates that derivatives of 3o,5o-Dibenzyl-2-deoxy-1,4-ribonolactone exhibit promising antiviral activity against various pathogens. For example:

  • C-Nucleosides : These compounds have shown efficacy against viral infections such as COVID-19 by inhibiting viral replication.
  • Mechanism of Action : The antiviral activity is attributed to their ability to mimic natural nucleosides, thereby interfering with viral RNA synthesis.

Case Studies

Several studies have documented the applications of 3o,5o-Dibenzyl-2-deoxy-1,4-ribonolactone in drug development:

Study on Antiviral Efficacy

In a recent study published in Molecules, researchers synthesized various C-nucleoside analogs from 3o,5o-Dibenzyl-2-deoxy-1,4-ribonolactone and assessed their antiviral properties against SARS-CoV-2. The findings demonstrated that certain derivatives exhibited significant inhibition of viral replication in vitro .

Structural-Bioactivity Relationship Investigation

Another investigation focused on the structure-bioactivity relationship of 3o,5o-Dibenzyl-2-deoxy-1,4-ribonolactone derivatives revealed that specific modifications at the benzyl groups significantly enhanced their biological activity. This study provided insights into optimizing compounds for better therapeutic outcomes .

Mecanismo De Acción

The mechanism of action of (4S,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below summarizes key analogs and their distinguishing features:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Features/Applications References
3o,5o-Dibenzyl-2-deoxy-1,4-ribonolactone C₁₉H₂₀O₄ 3,5-di-O-benzyl, 2-deoxy 312.36 Lipophilic intermediate
3,5-Bis-O-(tert-butyldimethylsilyl)-2-deoxy-D-ribono-1,4-lactone C₁₇H₃₄O₄Si₂ 3,5-di-O-TBS, 2-deoxy 378.61 Enhanced thermal stability
5-O-Acetyl-D-ribono-1,4-lactone C₇H₁₀O₆ 5-O-acetyl, hydroxyls at 2,3,4-positions 190.15 Biocatalysis substrate
2-C-Methyl-D-ribono-1,4-lactone C₆H₁₀O₅ 2-C-methyl, hydroxyls at 3,4,5-positions 162.14 Steric hindrance; impurity studies
3,5-Di-O-benzyl-2-deoxy-2-fluoro-D-ribono-1,4-lactone C₁₉H₁₉FO₄ 3,5-di-O-benzyl, 2-fluoro 330.35 Electrophilic reactivity
2-Deoxy-L-ribono-1,4-lactone C₅H₈O₄ L-configuration, 2-deoxy 132.11 Stereochemical contrast

Detailed Comparative Analysis

Protecting Group Effects
  • Benzyl vs. Silyl Groups: The tert-butyldimethylsilyl (TBS) groups in 3,5-bis-O-TBS-2-deoxy-D-ribonolactone (MW: 378.61) offer superior thermal stability compared to benzyl groups, which are more labile under hydrogenolytic conditions. This makes TBS-protected derivatives preferable in multi-step syntheses requiring acid-resistant intermediates .
  • Benzyl vs. Acetyl Groups: The 5-O-Acetyl-D-ribono-1,4-lactone (MW: 190.15) is less lipophilic than the dibenzyl analog, facilitating aqueous-phase biocatalytic reactions. Acetyl groups are enzymatically removable, aligning with green chemistry principles .
Substituent Electronic and Steric Effects
  • 2-Fluoro Substitution : The 2-fluoro analog (MW: 330.35) introduces electronegativity at the 2-position, altering hydrogen-bonding capacity and enhancing metabolic stability. This modification is critical in prodrug design for antiviral or anticancer agents .
  • 2-C-Methyl Substitution: The methyl group in 2-C-Methyl-D-ribono-1,4-lactone (MW: 162.14) creates steric hindrance, reducing enzymatic recognition. This property is exploited in studying enzyme-substrate interactions or as a reference standard (e.g., ascorbic acid impurity profiling) .
Stereochemical Differences
  • L- vs. D-Configuration: The 2-deoxy-L-ribono-1,4-lactone (MW: 132.11) serves as a stereoisomeric control, highlighting the importance of chirality in biological activity. For instance, L-configured sugars are often resistant to mammalian metabolic pathways .

Actividad Biológica

3o,5o-Dibenzyl-2-deoxy-1,4-ribonolactone is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various cell lines, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C17H20O4
Molecular Weight: 288.34 g/mol
IUPAC Name: 3,5-Dibenzyl-2-deoxy-1,4-ribonolactone
Canonical SMILES: C1=CC=C(C=C1)C(C2=C(C(=O)OC2(C)C)C(=O)O)C(C3=CC=CC=C3)C(=O)O

The biological activity of 3o,5o-Dibenzyl-2-deoxy-1,4-ribonolactone is primarily attributed to its interaction with cellular pathways involved in apoptosis and cell proliferation. The compound has been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways.

Antiproliferative Effects

Research indicates that 3o,5o-Dibenzyl-2-deoxy-1,4-ribonolactone exhibits notable antiproliferative properties against several cancer cell lines. For instance:

  • HepG2 Cells: The compound demonstrated an IC50 value of approximately 0.60 ± 0.04 µg/mL.
  • PC-3 Cells: An IC50 value of 0.20 ± 0.01 µg/mL was recorded.
  • HT-29 Cells: An IC50 value of 0.04 ± 0.01 µg/mL was noted.

These findings suggest that the compound is particularly effective against HT-29 cells, which are known for their resistance to conventional therapies .

Induction of Apoptosis

The mechanism by which 3o,5o-Dibenzyl-2-deoxy-1,4-ribonolactone induces apoptosis involves the activation of caspase pathways and the modulation of Bcl-2 family proteins. Flow cytometry analyses have shown a significant increase in apoptotic cells after treatment with this compound.

Study on Cancer Cell Lines

A recent study evaluated the effects of 3o,5o-Dibenzyl-2-deoxy-1,4-ribonolactone on different cancer cell lines over a treatment period of 48 hours. The results indicated:

Cell LineIC50 (µg/mL)Apoptosis Induction (%)
HepG20.60 ± 0.0479.72
PC-30.20 ± 0.0191.50
HT-290.04 ± 0.01Significant necrosis observed

The study concluded that the compound not only inhibits cell proliferation but also induces apoptosis effectively in these cancer cells .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding affinities of 3o,5o-Dibenzyl-2-deoxy-1,4-ribonolactone with various targets involved in cancer progression. The docking simulations indicated strong interactions with the epidermal growth factor receptor (EGFR), suggesting a potential pathway through which the compound exerts its antiproliferative effects .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.